molecular formula C9H9N5O4S B11023004 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No.: B11023004
M. Wt: 283.27 g/mol
InChI Key: DSPBFGYAKDUMDX-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a 1,2,4-triazole ring, a nitro group, and a sulfonamide group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzenesulfonamide to introduce the nitro group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-methyl-3-amino-N-(1,2,4-triazol-4-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides.

    Oxidation: 4-carboxy-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide.

Scientific Research Applications

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro group and the 1,2,4-triazole ring in 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide makes it unique compared to its analogs. This combination of functional groups can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9N5O4S

Molecular Weight

283.27 g/mol

IUPAC Name

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N5O4S/c1-7-2-3-8(4-9(7)14(15)16)19(17,18)12-13-5-10-11-6-13/h2-6,12H,1H3

InChI Key

DSPBFGYAKDUMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN2C=NN=C2)[N+](=O)[O-]

Origin of Product

United States

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